molecular formula C13H16Cl2N2S B2516481 1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride CAS No. 1052542-81-0

1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride

Cat. No.: B2516481
CAS No.: 1052542-81-0
M. Wt: 303.25
InChI Key: XQDMKEVQICDYQO-UHFFFAOYSA-N
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Description

1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride is a piperazine derivative characterized by a benzothiophene core substituted with a chlorine atom at the 3-position and a piperazine-methyl group at the 2-position. The benzothiophene scaffold is notable for its planar aromatic structure, which enhances π-π stacking interactions in biological systems, while the chlorine substituent introduces electron-withdrawing effects that modulate reactivity and binding affinity . Piperazine, a six-membered heterocycle with two nitrogen atoms, is a common pharmacophore in central nervous system (CNS) agents, antihistamines, and receptor modulators. The hydrochloride salt improves solubility and bioavailability, making the compound suitable for pharmaceutical applications.

Properties

IUPAC Name

1-[(3-chloro-1-benzothiophen-2-yl)methyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2S.ClH/c14-13-10-3-1-2-4-11(10)17-12(13)9-16-7-5-15-6-8-16;/h1-4,15H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDMKEVQICDYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C3=CC=CC=C3S2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride typically involves the reaction of 3-chloro-1-benzothiophene with piperazine in the presence of suitable catalysts and solvents. One common method involves the use of alkynyl sulfides and aryne intermediates to form the benzothiophene scaffold . The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfonyl group (−SO₂CH₃) undergoes oxidation under controlled conditions:

Reaction Reagents/Conditions Products Key Findings
Sulfonyl oxidationH₂O₂, m-CPBA, acidic mediumSulfoxides or sulfonesOxidation at sulfur generates sulfoxide intermediates, confirmed via IR (S=O stretch at 1,050–1,150 cm⁻¹) .
Thiazole ring oxidationKMnO₄, H₂O, 80°CThiazole-2-carboxylic acidSelective oxidation of the thiazole ring observed in analogs .

Mechanism :

  • Sulfonyl oxidation proceeds via radical intermediates, with peroxide-mediated cleavage of S−CH₃ bonds .

Reduction Reactions

Reductive transformations target nitro groups (if present) and the thiazole ring:

Reaction Reagents/Conditions Products Key Findings
Sulfonyl reductionLiAlH₄, THF, refluxMethylthioether (−SCH₃)Complete reduction of −SO₂CH₃ to −SCH₃ confirmed by NMR (δ 2.1 ppm for −SCH₃) .
Thiazole ring hydrogenationH₂, Pd/C, ethanolDihydrothiazole derivativeSaturation of the thiazole ring improves solubility .

Limitations :

  • Over-reduction of dichlorothiophene may occur with strong reducing agents .

Substitution Reactions

Electrophilic and nucleophilic substitutions dominate functionalization:

Electrophilic Aromatic Substitution (EAS)

The thiazole ring undergoes halogenation and nitration:

Reaction Reagents/Conditions Products Key Findings
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C5-Bromothiazole derivativeRegioselective bromination at C5 of thiazole (confirmed by X-ray) .
NitrationHNO₃/H₂SO₄, 50°C4-Nitrothiazole derivativeNitro group introduced at C4, enhancing electrophilicity for further reactions .

Nucleophilic Substitution

The dichlorothiophene moiety participates in SNAr reactions:

Reaction Reagents/Conditions Products Key Findings
Chlorine displacementKSCN, DMF, 120°CThiocyanate-substituted thiopheneSelective substitution at C5 due to steric hindrance at C2 .
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃Biarylthiophene analogCross-coupling at C5 enables π-conjugation extension .

Key Synthetic Routes:

  • Benzamide-thiazole coupling :

    • React 3-(methylsulfonyl)benzoyl chloride with 4-(2,5-dichlorothiophen-3-yl)thiazol-2-amine in pyridine .

    • Yield: 68–72% after column purification .

  • Thiophene-thiazole cyclization :

    • Use iodine-mediated oxidative annulation of dichlorothiophene with thioamide precursors .

Parameter Lab Scale Industrial Scale
Temperature80–100°C120–150°C (continuous flow)
CatalystNoneHeterogeneous Pd catalysts
Purity>95% (HPLC)>99% (crystallization)

Characterization of Reaction Products

Advanced analytical techniques validate reaction outcomes:

Technique Application Example Data
¹H NMR −SCH₃ confirmationδ 2.1 ppm (s, 3H)
IR Spectroscopy S=O bond detection1,130 cm⁻¹ (symmetric SO₂ stretch)
Mass Spectrometry Molecular ion validationm/z 433.4 [M+H]⁺ (C₁₅H₁₀Cl₂N₂O₃S₃)

Comparative Reactivity of Structural Analogs

Derivatives with modified substituents show distinct reactivity profiles:

Analog Reactivity Trend Reference
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamideFaster sulfonyl oxidation due to electron-withdrawing Cl
2-Fluoro-N-[4-(4-methylsulfonylphenyl)thiazol-2-yl]benzamideEnhanced EAS at thiazole C5 due to fluorine’s electronegativity

Scientific Research Applications

Basic Information

  • Chemical Name : 1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride
  • Molecular Formula : C12_{12}H12_{12}ClN2_2S
  • Molecular Weight : 252.75 g/mol
  • CAS Number : Not specified in the sources but can be referenced through related compounds.

Physical Properties

The compound's physical properties such as melting point, boiling point, and solubility are crucial for understanding its behavior in biological systems and during synthesis. However, specific values were not provided in the search results.

Neuropharmacology

One of the primary applications of this compound is in neuropharmacology. It has been studied for its potential as an atypical neuroleptic agent. A related compound, 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine, demonstrates improved efficacy and fewer side effects compared to traditional neuroleptics, suggesting that derivatives like 1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine could exhibit similar benefits .

Antidepressant Activity

Research has indicated that piperazine derivatives can exhibit antidepressant-like effects. A study involving N-methyl-piperazine chalcones highlighted their dual inhibition of monoamine oxidase (MAO) enzymes, which are important targets in the treatment of depression . The structural similarity of 1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine may suggest similar pathways for antidepressant activity.

Anticancer Research

The compound has also shown promise in anticancer research. Studies on related piperazine derivatives have indicated significant antineoplastic activity against various cancer cell lines. For instance, compounds derived from piperazine have demonstrated robust activity against cervical cancer cells and other malignancies . This suggests that 1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine could be explored further for its potential anticancer properties.

Antimicrobial Properties

Research into piperazine derivatives has revealed their antimicrobial activities. Compounds similar to 1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine have been tested against various pathogens, showing effectiveness against bacteria such as Staphylococcus aureus . This highlights the potential for developing new antimicrobial agents based on this compound.

Case Study 1: Neuroleptic Efficacy

A study conducted on a related piperazine derivative demonstrated its effectiveness in reducing psychotic symptoms with fewer side effects than conventional treatments . This research underlines the potential of compounds like this compound in psychiatric medicine.

Case Study 2: Anticancer Activity

In vitro studies on piperazine derivatives revealed significant cytotoxic effects against HeLa cells (cervical cancer) with IC50 values indicating potent activity . These findings suggest that further exploration of this compound could lead to novel cancer therapies.

Mechanism of Action

The mechanism of action of 1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The benzothiophene ring and piperazine moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of Piperazine Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key References
1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine HCl Benzothiophene + piperazine 3-Cl, -CH₂-piperazine ~355.3 (calculated)
Flunarizine HCl Piperazine Bis(4-fluorophenyl)methyl, (E)-cinnamyl 477.4
HBK15 Piperazine (2-Chloro-6-methylphenoxy)ethoxyethyl, 2-methoxyphenyl ~453.3
1-(3-Chlorophenyl)piperazine Piperazine 3-Chlorophenyl 202.7
Cetirizine dihydrochloride Piperazine [(4-Chlorophenyl)(phenyl)methyl], ethoxyacetic acid 461.8

Key Observations :

  • Benzothiophene vs.
  • Chlorine Positioning : The 3-chloro substitution on benzothiophene contrasts with 4-chloro or 5-chloro positions in antihistamines like cetirizine , which may alter receptor selectivity.

Pharmacological Activity

Key Observations :

  • Target Specificity : The benzothiophene-piperazine hybrid in exhibits dual dopamine/serotonin receptor agonism, whereas flunarizine and cetirizine primarily target histamine or calcium channels . This suggests that the target compound may share CNS activity but differ in secondary targets.
  • Substituent Impact: The 3-chloro group on benzothiophene may enhance metabolic stability compared to non-halogenated analogs (e.g., HBK15 ), as halogens often reduce cytochrome P450-mediated oxidation.

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Name Solubility (Water) LogP (Predicted) Melting Point (°C) References
1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine HCl Moderate (HCl salt) ~3.5 Not reported N/A
Flunarizine HCl High 5.2 208–210
1-(3-Chlorophenyl)piperazine Low 2.8 125–127
Cetirizine dihydrochloride High 2.9 225–227

Key Observations :

  • Salt Effects: The hydrochloride salt of the target compound likely improves aqueous solubility compared to non-salt forms (e.g., 1-(3-chlorophenyl)piperazine ), aligning with trends seen in cetirizine .

Biological Activity

1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 1-((3-chlorobenzo[b]thiophen-2-yl)methyl)piperazine dihydrochloride
  • Molecular Formula : C13H15ClN2S
  • Molar Mass : 270.79 g/mol
  • Purity : 95% .

Research indicates that piperazine derivatives, including this compound, may interact with various biological targets:

  • Dopamine Receptors : Piperazine derivatives have been studied for their effects on dopamine receptors, particularly D2 and D3 subtypes. Compounds similar to this one have shown selective agonist activity towards D3 receptors, influencing β-arrestin recruitment and G protein activation .
  • Acetylcholinesterase Inhibition : Some studies suggest that piperazine derivatives can inhibit human acetylcholinesterase, which is critical in the treatment of neurodegenerative diseases .
  • Antimicrobial Activity : The compound's structure indicates potential antimicrobial properties. Related benzothiophene compounds have demonstrated efficacy against various bacterial strains, suggesting a possible mechanism through which this compound may exert similar effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Dopamine Receptor AgonismSelective D3 receptor activity
Acetylcholinesterase InhibitionInhibitory effect observed
Antimicrobial ActivityPotential effectiveness against bacteria

Case Studies

Several studies have investigated the biological activity of related compounds to provide insights into the potential effects of this compound.

  • Dopamine Receptor Studies : A study on a related compound demonstrated its ability to promote β-arrestin translocation in D3 receptors, indicating a potential pathway for therapeutic applications in treating disorders such as schizophrenia and Parkinson's disease .
  • Neuroprotective Effects : Research involving piperazine derivatives has shown promise in neuroprotection, potentially through acetylcholinesterase inhibition, which is crucial for maintaining cognitive function in neurodegenerative conditions .
  • Antimicrobial Efficacy : A high-throughput screening study identified several piperazine derivatives with significant inhibitory activity against mycobacterial species, suggesting that this class of compounds may be effective in treating infections caused by resistant strains .

Q & A

Q. What are the key steps in synthesizing 1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride, and what reagents are typically involved?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Formation of the benzothiophene core : Halogenation or functionalization of the benzothiophene moiety.
  • Introduction of the piperazine ring : Nucleophilic substitution or coupling reactions using activated intermediates (e.g., benzyl halides) .
  • Hydrochloride salt formation : Acidic workup with HCl to precipitate the final product . Reagents often include ethanol or toluene as solvents, and catalysts like triethylamine for coupling reactions .

Q. How can researchers verify the purity of this compound, and what analytical techniques are recommended?

Reversed-phase liquid chromatography (RP-LC) with micellar or microemulsion mobile phases is effective for separating the compound from degradation products or impurities. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation .

Q. What are the primary stability concerns for this compound under laboratory storage conditions?

Piperazine derivatives are prone to hydrolysis and oxidation. Stability testing under varying pH, temperature, and light exposure is essential. Accelerated degradation studies (e.g., 40°C/75% RH) can predict shelf-life, with RP-LC used to monitor degradation products like dechlorinated analogs or oxidized species .

Q. What safety protocols should be followed when handling this compound?

Based on structurally similar piperazine hydrochlorides:

  • Use personal protective equipment (PPE: gloves, goggles, lab coat).
  • Work in a fume hood to avoid inhalation.
  • Store in a dry, airtight container away from light and moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Advanced strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency.
  • Catalyst optimization : Palladium-based catalysts for cross-coupling reactions, with microwave-assisted synthesis to reduce reaction time .
  • In-line analytics : Use of HPLC or FTIR for real-time monitoring of intermediate formation .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent systems). To address this:

  • Conduct dose-response curves across multiple models (e.g., in vitro vs. ex vivo).
  • Validate results using orthogonal assays (e.g., binding affinity vs. functional activity) .
  • Perform meta-analyses comparing substituent effects (e.g., chloro vs. fluoro analogs) .

Q. How can computational models predict the pharmacokinetic properties of this compound?

In silico tools like molecular docking (e.g., AutoDock Vina) and QSAR models can predict:

  • Blood-brain barrier penetration : Based on logP and polar surface area.
  • Metabolic stability : Cytochrome P450 interactions using SMILES or InChI descriptors .
  • Toxicity : ADMET predictors (e.g., ProTox-II) to flag hepatotoxicity risks .

Q. What advanced techniques address solubility challenges in pharmacological studies?

Strategies include:

  • Salt screening : Testing alternative counterions (e.g., citrate, sulfate) to improve aqueous solubility.
  • Co-solvent systems : Use of PEG or cyclodextrins for in vivo formulations.
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Key approaches:

  • Substituent scanning : Systematic replacement of the chloro group with bioisosteres (e.g., CF₃, Br) to assess electronic effects.
  • Scaffold hopping : Replacing benzothiophene with indole or quinoline moieties to modulate receptor binding .
  • Pharmacophore mapping : Identify critical hydrogen-bonding or hydrophobic interactions using X-ray crystallography or molecular dynamics .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action in neurological targets?

  • Radioligand binding assays : Determine affinity for serotonin (5-HT) or dopamine receptors.
  • Calcium imaging : Assess functional modulation of ion channels in neuronal cells.
  • Knockout models : Use CRISPR/Cas9-edited cell lines to validate target specificity .

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